N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
CAS No.:
Cat. No.: VC16324164
Molecular Formula: C22H21N3O4
Molecular Weight: 391.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21N3O4 |
|---|---|
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methyl-1-oxoisoquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C22H21N3O4/c1-24-13-17(15-6-3-4-7-16(15)22(24)28)21(27)23-18-12-14(29-2)9-10-19(18)25-11-5-8-20(25)26/h3-4,6-7,9-10,12-13H,5,8,11H2,1-2H3,(H,23,27) |
| Standard InChI Key | NWCKAQGLGQUKMS-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=C(C=CC(=C3)OC)N4CCCC4=O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure combines three distinct pharmacophoric elements:
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5-Methoxy-2-(2-oxopyrrolidin-1-yl)phenyl group: A methoxy-substituted aromatic ring fused to a pyrrolidinone moiety, a five-membered lactam ring known for enhancing bioavailability and target binding .
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2-Methyl-1-oxo-1,2-dihydroisoquinoline: A bicyclic aromatic system with a ketone group at position 1, contributing to planar rigidity and potential π-π stacking interactions.
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Carboxamide linker: Bridges the isoquinoline and phenyl-pyrrolidinone units, offering hydrogen-bonding capabilities critical for target engagement.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O4 |
| Molecular Weight | 391.4 g/mol |
| Key Functional Groups | Methoxy, Pyrrolidinone, Carboxamide |
The methoxy group at the phenyl ring’s 5-position likely enhances solubility, while the pyrrolidinone’s lactam ring introduces conformational restraint, potentially improving binding specificity .
Synthesis and Preparation
Synthesis of N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves multi-step organic transformations:
Key Synthetic Steps
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Pyrrolidinone Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones yields the 2-oxopyrrolidin-1-yl group .
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Isoquinoline Core Assembly: Friedel-Crafts acylation or Pictet-Spengler reactions construct the isoquinoline scaffold, followed by oxidation to introduce the 1-oxo moiety.
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Carboxamide Coupling: A Suzuki-Miyaura or Ullmann coupling links the phenyl-pyrrolidinone subunit to the isoquinoline carboxamide .
Optimization Challenges
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Regioselectivity: Ensuring proper substitution on the phenyl ring requires careful control of reaction conditions.
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Yield Improvement: Multi-step sequences often suffer from cumulative yield losses, necessitating catalytic optimization.
Biological Activities and Mechanistic Insights
While direct studies on this compound are sparse, structural analogs provide clues to its potential bioactivity:
Antimicrobial Activity
Carboxamides with aryl-pyrrolidinone motifs demonstrate broad-spectrum antibacterial effects, targeting bacterial gyrase or cell wall synthesis enzymes .
Table 2: Inferred Biological Targets
| Target | Potential Mechanism |
|---|---|
| Topoisomerase II | DNA strand break induction |
| Protein Kinases | ATP-binding site inhibition |
| Bacterial Gyrase | DNA supercoiling disruption |
Analytical Characterization
Though experimental data are unavailable, standard protocols for analogous compounds include:
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NMR Spectroscopy: Confirms substituent positions via chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm) .
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Mass Spectrometry: ESI-MS expected to show [M+H]+ peak at m/z 392.4.
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HPLC Purity Analysis: Reverse-phase C18 columns with UV detection at 254 nm .
Research Gaps and Future Directions
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